molecular formula C28H32O6 B1264205 Asc-JM-17 CAS No. 1039760-91-2

Asc-JM-17

Cat. No.: B1264205
CAS No.: 1039760-91-2
M. Wt: 464.5 g/mol
InChI Key: PJOSHEDKRPRCAE-QHKWOANTSA-N
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Description

ASC-JM-17 is a small molecule activator of both nuclear factor erythroid 2-related factor 1 (Nrf1) and nuclear factor erythroid 2-related factor 2 (Nrf2) proteins. It acts on Nrf1, Nrf2, and heat shock factor 1 (Hsf1) to increase the expression of proteasome subunits, antioxidant enzymes, and molecular chaperones. This compound has shown potential in ameliorating the toxicity of mutant androgen receptors responsible for spinal and bulbar muscular atrophy in cell, fly, and mouse models .

Preparation Methods

The synthetic route for ASC-JM-17 involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials, including 3,4-dimethoxybenzaldehyde and cyclobutylmethyl ketone.

    Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and cyclobutylmethyl ketone in the presence of a base such as sodium hydroxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the core structure of this compound.

    Functional Group Modifications: Subsequent steps involve functional group modifications to introduce the desired substituents, including methoxy groups and double bonds.

Chemical Reactions Analysis

ASC-JM-17 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to cleave specific bonds within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the core structure of this compound.

Scientific Research Applications

ASC-JM-17 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the activation of Nrf1 and Nrf2 pathways and their role in cellular protection mechanisms.

    Biology: this compound is used in biological studies to investigate its effects on cellular stress responses, including the expression of proteasome subunits, antioxidant enzymes, and molecular chaperones.

    Medicine: The compound has potential therapeutic applications in treating diseases associated with oxidative stress and protein misfolding, such as spinal and bulbar muscular atrophy.

    Industry: this compound can be used in the development of new drugs and therapeutic agents targeting Nrf1 and Nrf2 pathways.

Mechanism of Action

ASC-JM-17 exerts its effects by activating Nrf1 and Nrf2 proteins, which are transcription factors involved in the cellular response to oxidative stress. Upon activation, Nrf1 and Nrf2 translocate to the nucleus and bind to antioxidant response elements in the promoter regions of target genes. This leads to the increased expression of genes encoding proteasome subunits, antioxidant enzymes, and molecular chaperones, which help protect cells from oxidative damage and maintain protein homeostasis .

Comparison with Similar Compounds

ASC-JM-17 is unique in its ability to activate both Nrf1 and Nrf2 proteins simultaneously. Similar compounds include:

    Sulforaphane: A naturally occurring compound found in cruciferous vegetables that activates Nrf2 but not Nrf1.

    Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 and has shown potential in treating chronic kidney disease.

    Dimethyl fumarate: An Nrf2 activator used in the treatment of multiple sclerosis.

Compared to these compounds, this compound’s dual activation of Nrf1 and Nrf2 makes it a valuable tool for studying the combined effects of these pathways and their potential therapeutic applications.

Properties

CAS No.

1039760-91-2

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

(1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C28H32O6/c1-31-25-14-10-20(17-27(25)33-3)8-12-23(29)22(16-19-6-5-7-19)24(30)13-9-21-11-15-26(32-2)28(18-21)34-4/h8-15,17-19,22H,5-7,16H2,1-4H3/b12-8+,13-9+

InChI Key

PJOSHEDKRPRCAE-QHKWOANTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC3CCC3)OC

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(CC2CCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(CC2CCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC

Synonyms

4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
ASC-JM17

Origin of Product

United States

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